molecular formula C17H15N3O2 B12534021 3-Ethanehydrazonoyl-4-hydroxy-1-phenylquinolin-2-one

3-Ethanehydrazonoyl-4-hydroxy-1-phenylquinolin-2-one

Cat. No.: B12534021
M. Wt: 293.32 g/mol
InChI Key: RLEPFGULDLKNDM-YBFXNURJSA-N
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Description

3-Ethanehydrazonoyl-4-hydroxy-1-phenylquinolin-2-one is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethanehydrazonoyl-4-hydroxy-1-phenylquinolin-2-one typically involves the condensation of appropriate hydrazides with aldehydes or ketones. One common method includes the reaction of 2-aminobenzamides with aldehydes under visible light irradiation, using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . This method is efficient and environmentally friendly, providing good to excellent yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethanehydrazonoyl-4-hydroxy-1-phenylquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

3-Ethanehydrazonoyl-4-hydroxy-1-phenylquinolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethanehydrazonoyl-4-hydroxy-1-phenylquinolin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-Ethanehydrazonoyl-4-hydroxy-1-phenylquinolin-2-one stands out due to its unique hydrazonoyl group, which enhances its biological activity and provides a versatile platform for further chemical modifications.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

3-ethanehydrazonoyl-4-hydroxy-1-phenylquinolin-2-one

InChI

InChI=1S/C17H15N3O2/c1-11(19-18)15-16(21)13-9-5-6-10-14(13)20(17(15)22)12-7-3-2-4-8-12/h2-10,21H,18H2,1H3/b19-11+

InChI Key

RLEPFGULDLKNDM-YBFXNURJSA-N

Isomeric SMILES

C/C(=N\N)/C1=C(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O

Canonical SMILES

CC(=NN)C1=C(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O

Origin of Product

United States

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